molecular formula C18H18N4O3 B14937576 N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B14937576
M. Wt: 338.4 g/mol
InChI Key: LSTMIYCSNUEPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two critical substituents:

  • 4-Oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl moiety: A heterocyclic system associated with antiproliferative activity, as seen in structurally related triazinone derivatives .

Pharmacological Relevance: The compound’s design suggests dual functionality: the hydroxyphenyl group may enhance solubility and target engagement, while the pyridotriazinone core is linked to enzyme inhibition (e.g., histone deacetylases (HDACs)) and anticancer activity . Its synthesis likely involves coupling 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid with 2-(4-hydroxyphenyl)ethylamine, analogous to methods used for related propanamides .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C18H18N4O3/c23-14-6-4-13(5-7-14)10-11-19-17(24)9-8-15-18(25)22-12-2-1-3-16(22)21-20-15/h1-7,12,23H,8-11H2,(H,19,24)

InChI Key

LSTMIYCSNUEPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Pyridotriazinone Core Construction

The pyrido[2,1-c]triazin-4-one scaffold is central to the molecule. Literature precedents highlight two primary strategies for analogous systems:

  • Cyclocondensation of 1-amino-2-iminopyridine derivatives with carbonyl-containing substrates (e.g., α-keto acids or isatins) under acid catalysis.
  • Multi-step assembly involving N-amination, cyclization, and oxidation.

For instance, TFA-catalyzed reactions in Q-Tube reactors under high-pressure conditions (130°C, 40 min) have been effective for pyrido[1,2-b]triazines, suggesting adaptability for the target core.

Synthesis of the Pyrido[2,1-c]triazin-4-one Core

Cyclocondensation with α-Keto Acids

A validated approach involves reacting 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives (1a–i ) with α-keto acids (2a,b ) in ethanol containing trifluoroacetic acid (TFA, 10 mol%) and acetic acid (3 equiv) under high-pressure conditions.

Representative Procedure :

  • Combine 1a (5 mmol) and pyruvic acid (2a , 5 mmol) in EtOH (15 mL) with TFA and AcOH.
  • React in a Q-Tube reactor at 130°C for 40 min.
  • Cool, filter, and recrystallize to yield pyridotriazinone (3a ) in 48–72% yield.

Mechanistic Insight : The reaction proceeds via nucleophilic addition of the amino group to the keto moiety, followed by cyclodehydration (Figure 1).

Alternative Route via N-Amination and Cyclization

For pyrido[2,1-c] systems, N-amination of pyrrole derivatives followed by cyclization with formamide or POCl3 has been reported. For example:

  • Treat methyl pyrrole-2-carboxylate with NH2Cl to introduce an N–N bond.
  • Cyclize with formamide at 165°C to form the triazine ring.

Introduction of the Propanamide Side Chain

Acylation of Pyridotriazinone Intermediates

The 3-position of the pyridotriazinone core is electrophilic, enabling Friedel-Crafts-like acylation. A three-step sequence is proposed:

  • Synthesis of 3-(chlorocarbonyl)pyridotriazinone : Treat the core with oxalyl chloride in DCM.
  • Coupling with β-alanine ethyl ester : React the acyl chloride with β-alanine ethyl ester using DIEA as base.
  • Saponification : Hydrolyze the ester to the carboxylic acid using NaOH/EtOH.

Direct Amide Bond Formation

Alternatively, activate the carboxylic acid (e.g., via EDCI/HOBt) and couple with 2-(4-hydroxyphenyl)ethylamine. This method mirrors the synthesis of N-[2-(4-hydroxyphenyl)ethyl]propanamide derivatives.

Functionalization with the N-[2-(4-Hydroxyphenyl)ethyl] Group

Reductive Amination Strategy

  • Condense 4-hydroxybenzaldehyde with ethanolamine to form a Schiff base.
  • Reduce with NaBH4 to yield 2-(4-hydroxyphenyl)ethylamine.
  • Couple with the propanamide-activated pyridotriazinone using HATU/DIPEA.

Protection-Deprotection Approach

To preserve phenolic –OH groups during synthesis:

  • Protect the 4-hydroxyphenyl group as a tert-butyldimethylsilyl (TBS) ether.
  • Perform amide coupling.
  • Deprotect with TBAF in THF.

Optimization and Analytical Validation

Reaction Condition Optimization

Comparative studies of Q-Tube (high-pressure) vs. traditional reflux methods demonstrate significant yield improvements (Table 1).

Table 1. Cyclization Efficiency Under Different Conditions

Method Temperature (°C) Time (min) Yield (%)
Q-Tube Reactor 130 40 72
Reflux 130 720 48

Structural Confirmation

  • X-ray Crystallography : Used to authenticate pyridotriazinone regioisomers.
  • NMR Spectroscopy : Key signals include δ 8.2–8.5 (pyridotriazinone H-2), δ 2.9–3.1 (propanamide CH2), and δ 6.7–7.1 (aromatic Hs).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways may yieldtriazino[5,6-b]indole byproducts. Using electron-withdrawing groups (e.g., –CN) on the pyridine ring enhances desired regioselectivity.

Amide Bond Hydrolysis

Prolonged exposure to acidic conditions risks amide cleavage. Employing mild coupling agents (e.g., COMU) and low-temperature steps mitigates this.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide, also known as ChemDiv Compound ID Y042-1488, is a screening compound with the molecular formula C18H18N4O3 . While specific applications and comprehensive case studies for this exact compound are not widely documented in the provided search results, the structural components and related compounds offer insights into potential research applications.

Molecular Structure and Identifiers

  • ChemDiv Compound ID: Y042-1488
  • Molecular Formula: C18H18N4O3
  • IUPAC Name: N-[2-(4-hydroxyphenyl)ethyl]-3-{4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl}propanamide
  • SMILES: Oc1ccc(CCNC(CCC2=NN=C(C=CC=C3)N3C2=O)=O)cc1

Potential Research Applications

Based on the structural components and related compounds, this compound may have potential applications in the following areas:

  • Antimicrobial Activity: Research indicates that 1,2,4-triazine derivatives exhibit antibacterial and antitubercular activities . The presence of amide fragments in these compounds may contribute to broad-spectrum antibacterial activity .
  • Anticancer Research: One study identifies a novel anticancer compound through screening a drug library on multicellular spheroids . Though the specific compound isn't named, it highlights the potential of identifying anticancer compounds through drug library screening .
  • Enzyme Inhibition: Certain triazine derivatives have shown inhibitory activity against leucyl-tRNA synthetase, suggesting potential applications in developing inhibitors for various biological targets .
  • Synthesis of Novel Heterocyclic Compounds: Pyridopyrimidinones, which share a structural similarity with the compound of interest, have been used to synthesize novel bis-heterocyclic ethers . These compounds have applications in therapeutic chemistry, including anticancer, anti-inflammatory, antirheumatic, and antiacetylcholinesterase activities .

Structural Analogues and their Activities

  • Thiazolo[3,2-b]-1,2,4-triazinone Derivatives: These derivatives have demonstrated a broad spectrum of pharmacological and biological activities, including anticancer, anti-inflammatory, antirheumatic, and antiacetylcholinesterase activities .
  • Pyrazolo[1,5-a]pyrimidines: These compounds are of interest in medicinal chemistry and materials science .

Data Table (Potential Activities)

ActivityEvidence from Related Compounds
Antibacterial1,2,4-triazine derivatives show antibacterial activity; compounds with terminal amide fragments exhibit broad-spectrum antibacterial activity .
AntitubercularCertain 1,2,4-triazine derivatives display in vitro antitubercular activity .
Enzyme InhibitionSome triazine derivatives inhibit leucyl-tRNA synthetase .
AnticancerThiazolo[3,2-b]-1,2,4-triazinone derivatives have shown anticancer activities .
Anti-inflammatoryThiazolo[3,2-b]-1,2,4-triazinone derivatives have shown anti-inflammatory activities .
AntirheumaticThiazolo[3,2-b]-1,2,4-triazinone derivatives have shown antirheumatic activities .
AntiacetylcholinesteraseThiazolo[3,2-b]-1,2,4-triazinone derivatives have shown antiacetylcholinesterase activities .

Availability

The compound this compound (ChemDiv Compound ID: Y042-1488) is available from ChemDiv in the following formats :

  • Glass Vials (4ml Glass Vials VWR #97047-678)
  • 96-tube racks (Matrix #4247 96-well 1.4ml sealed with capmats, empty cols 1 & 12, 100uL of 10mM)

Mechanism of Action

The mechanism by which N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the pyrido[2,1-c][1,2,4]triazin-3-yl moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Weight Key Substituents Biological Activity/Notes Reference
N-[2-(4-Hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide ~409.4 (est.) Pyridotriazinone, 4-hydroxyphenylethyl Antiproliferative (hypothesized)
N-[2-(4-Hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide (Compound 10) 366.4 Indole, isopropyl HDAC inhibition (IC₅₀ ~1.2 µM)
3-(4-Chlorophenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-{2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide ~497.9 Chlorophenyl, dihydroxyphenyl, pyrimidine Enhanced binding affinity (ΔG = -38.7 kcal/mol)
3-(4-Hydroxyphenyl)-N-((4-oxo-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide 425.5 Pyranopyrimidine, thiophene Higher molecular weight; unconfirmed activity
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) 380.5 Piperidine, phenyl Antiproliferative (IC₅₀ ~8.5 µM)

Pharmacological and Physicochemical Differences

  • Antiproliferative Activity: Pyridotriazinone derivatives (e.g., the target compound) are hypothesized to inhibit HDACs or kinases, similar to triazolyl-propanamides with IC₅₀ values in the low micromolar range . Chlorine-substituted analogues (Table 1, Entry 3) exhibit stronger binding scores (ΔG < -38 kcal/mol), suggesting improved target engagement .
  • Thermal and Hydrolytic Stability: The pyridotriazinone core in the target compound may confer moderate thermal stability, whereas chlorine substituents in ethylimidazotriazinones reduce decomposition temperatures by ~20°C . Hydroxyphenyl groups enhance hydrolytic stability compared to esters, as seen in methyl/ethyl 2-(4-oxo-imidazotriazin-3-yl)acetates .
  • Solubility and Bioavailability :

    • The 4-hydroxyphenylethyl group improves water solubility relative to purely aromatic analogues (e.g., 12f and 12g in Table 1) .
    • Compounds with tertiary amines (e.g., piperidine in 12f) show higher membrane permeability due to increased lipophilicity .

Critical Notes and Limitations

Substituent Effects Are Context-Dependent: Chlorine enhances binding in some scaffolds (e.g., pyridopyrimidines ) but reduces thermal stability in others (e.g., imidazotriazinones ).

Data Gaps : Antiproliferative data for the target compound are inferred from structural analogues; direct assays are needed to confirm activity .

Synthetic Challenges: Low yields and purification difficulties for pyridotriazinones may limit scalability compared to simpler propanamides .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide, also known as Y042-1488, is a compound of interest due to its potential therapeutic applications. The molecular formula for this compound is C18H18N4O3, and it features a complex structure that includes a pyrido-triazine moiety, which is known for various biological activities.

Chemical Structure

The chemical structure of Y042-1488 can be represented as follows:

  • Molecular Formula : C18H18N4O3
  • IUPAC Name : N-[2-(4-hydroxyphenyl)ethyl]-3-{4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl}propanamide
  • SMILES : Oc1ccc(CCNC(CCC2=NN=C(C=CC=C3)N3C2=O)=O)cc1

Biological Activity Overview

Research indicates that compounds with similar structures to Y042-1488 exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Compounds with triazine rings have shown significant antibacterial properties. For instance, derivatives of 1,2,4-triazine have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Mycobacterium smegmatis .
  • Anticancer Potential : The presence of phenolic groups in the structure is often associated with anticancer activities. Studies have shown that similar compounds can inhibit cancer cell proliferation in various types of cancers .

Antibacterial Activity

A study evaluating the antibacterial properties of triazine derivatives found that compounds containing electron-withdrawing groups on their phenyl rings exhibited enhanced activity. For example:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 50 μg/mL for certain derivatives against Mycobacterium smegmatis .

Anticancer Activity

Research on benzoxazinones and related compounds has indicated their potential in targeting cancer cells:

  • A compound structurally related to Y042-1488 showed an IC50 value of 70.74 μM against MCF-7 breast cancer cells, suggesting moderate efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various triazine derivatives:

  • Compound A (similar to Y042-1488) exhibited significant antibacterial activity with an IC50 of 0.91 μM against E. coli.

Case Study 2: Anticancer Properties

A derivative was tested in vitro against several cancer cell lines:

  • Results indicated a reduction in cell viability by over 70% at concentrations above 10 μM, highlighting the anticancer potential of triazine-containing compounds .

Q & A

Q. What are the recommended strategies for synthesizing and purifying N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide?

  • Methodological Answer : Synthesis of this compound requires multi-step protocols involving coupling reactions, cyclization, and functional group protection. For example, highlights the use of controlled copolymerization techniques with reagents like ammonium persulfate (APS) and dimethyldiallylammonium chloride (DMDAAC) for structurally analogous compounds. Purification typically employs column chromatography (silica gel) or recrystallization, with HPLC (≥95% purity) for validation . Key steps include:
  • Optimizing reaction stoichiometry (e.g., EDC·HCl and HOBt for amide bond formation, as in ).
  • Monitoring reaction progress via TLC or LC-MS.
  • Ensuring inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties like phenolic -OH groups .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

  • Methodological Answer : Safety protocols must align with GHS classifications (acute toxicity, skin/eye irritation) outlined in and . Critical precautions include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solid-phase synthesis where aerosols may form .
  • Storage : Store in airtight containers at -20°C under inert gas (e.g., N₂) to prevent hydrolysis of the pyridotriazine ring .
    Stability assessments (e.g., accelerated degradation studies under varying pH/temperature) are recommended to identify decomposition pathways .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR (¹H/¹³C) : Confirm regiochemistry of the pyrido[2,1-c][1,2,4]triazin-4-one core and substituent positions (e.g., 4-hydroxyphenyl ethyl group) .
  • HRMS : Validate molecular weight (exact mass) and isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from side reactions (e.g., incomplete coupling) .
  • FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR optimization should focus on modular modifications to the:
  • Pyridotriazine core : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity for target binding (e.g., kinase inhibition) .
  • Phenethyl side chain : Replace the 4-hydroxyphenyl group with bioisosteres (e.g., 4-aminophenyl) to improve solubility or metabolic stability .
  • Amide linker : Explore rigidified analogs (e.g., propanamide → oxadiazole) to reduce conformational flexibility and enhance selectivity .
    High-throughput screening (HTS) in target-specific assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (e.g., AutoDock Vina) can prioritize derivatives .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:
  • Dose-response studies : Establish LC₅₀/IC₅₀ values across multiple cell lines (e.g., HepG2, HEK293) using MTT assays .
  • Metabolic profiling : Use liver microsomes or S9 fractions to identify reactive metabolites (e.g., quinone intermediates from phenolic oxidation) that may explain off-target effects .
  • Comparative genomics : Analyze gene expression (RNA-seq) in exposed models to distinguish compound-specific toxicity from batch-related impurities .

Q. How can computational modeling predict this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : In silico tools like SwissADME or pkCSM can estimate:
  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration; adjust via substituent polarity (e.g., -OCH₃ → -COOH) .
  • Metabolic stability : Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4) paired with molecular dynamics (MD) simulations of enzyme-ligand interactions .
  • Solubility : Use COSMO-RS to predict aqueous solubility and guide salt/formulation strategies (e.g., hydrochloride salts) .
    Validate predictions with in vitro assays : Caco-2 permeability, plasma protein binding (PPB), and microsomal clearance .

Data Contradiction Analysis

Q. Why do conflicting reports exist about this compound’s stability under ambient conditions?

  • Methodological Answer : Stability discrepancies may arise from:
  • Batch variability : Impurities (e.g., residual solvents) accelerating degradation; implement QC via GC-MS .
  • Analytical sensitivity : HPLC methods with low UV detection limits (e.g., 254 nm vs. 220 nm) may miss early degradation products .
  • Environmental factors : Humidity or light exposure differences; conduct forced degradation studies (ICH Q1A guidelines) under controlled humidity (40–75% RH) and UV light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.